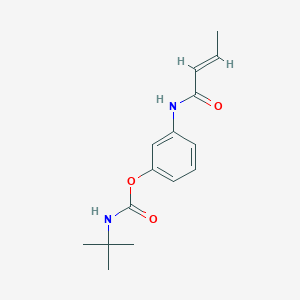

m-Crotonamidophenyl tert-butylcarbamate

Descripción

m-Crotonamidophenyl tert-butylcarbamate is a synthetic carbamate derivative characterized by a tert-butylcarbamate group linked to a meta-substituted crotonamidophenyl moiety. Its structure combines the steric bulk of the tert-butyl group with the unsaturated crotonamide side chain, which may influence its chemical reactivity, stability, and biological interactions.

Propiedades

Número CAS |

17838-05-0 |

|---|---|

Fórmula molecular |

C15H20N2O3 |

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate |

InChI |

InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+ |

Clave InChI |

PEEKCTXVTSQPFG-FNORWQNLSA-N |

SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

SMILES isomérico |

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

SMILES canónico |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

Otros números CAS |

17838-05-0 |

Sinónimos |

N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between m-Crotonamidophenyl tert-butylcarbamate and related tert-butylcarbamate derivatives:

Key Findings:

Steric and Electronic Effects :

- The crotonamidophenyl group in this compound introduces both steric hindrance and electronic conjugation, which may reduce its reactivity in nucleophilic substitutions compared to simpler analogs like Compound 5 .

- In contrast, free tert-butylcarbamate () lacks aromatic substituents, enabling broader participation in transition metal-catalyzed reactions .

Mass Spectrometry Performance: Compounds 3 and 5 are optimized for MS/MS assays due to predictable fragmentation patterns (e.g., loss of isobutylene or CO2).

Enzymatic Interactions: Compound 94, designed for MPS II assays, undergoes enzyme-specific cleavage. The crotonamide group in this compound might resist such cleavage due to its α,β-unsaturated carbonyl structure, limiting its utility in analogous diagnostic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.